Synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide
Synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide
An In-Depth Technical Guide on the
Abstract : This guide provides a comprehensive, technically-grounded methodology for the synthesis of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide, a compound embodying the valuable phenethylamine and phenylacetamide scaffolds relevant to drug discovery and development. We will explore a robust, multi-step synthetic pathway, beginning from commercially available starting materials. This document is intended for researchers, medicinal chemists, and process development scientists, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction and Strategic Overview
The molecular architecture of 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide integrates two key pharmacophores: a phenethylamine backbone, known for its interaction with various aminergic receptors, and a phenylacetamide moiety, a common feature in numerous biologically active compounds. The synthesis of such hybrid molecules is a critical task in medicinal chemistry, demanding precise control over multiple functional groups.
This guide delineates a logical and efficient synthetic sequence. The strategy hinges on the late-stage formation of the primary amine, a decision rooted in the need to avoid side reactions and protect a highly reactive functional group during the construction of the carbon skeleton. The core of our approach involves building a nitroethylphenylacetic acid intermediate, which subsequently undergoes amidation and, finally, a selective reduction of the nitro group to yield the target primary amine.
Retrosynthetic Analysis and Pathway Selection
A sound synthetic plan begins with a logical deconstruction of the target molecule. Our retrosynthetic analysis identifies a practical and convergent pathway that relies on well-established and high-yielding chemical transformations.
Caption: Retrosynthetic analysis of the target molecule.
The chosen forward pathway prioritizes the introduction of the sensitive amine functionality at the final stage. This strategy circumvents the need for protecting group chemistry on the amine, which would add steps and reduce the overall yield. The key transformations include a Henry reaction to build the C2 side chain, benzylic bromination, nitrile formation and hydrolysis to create the acetic acid moiety, standard amide coupling, and a final nitro group reduction.
Detailed Synthetic Pathway and Experimental Protocols
This section provides a step-by-step guide for each reaction in the synthetic sequence. Each protocol is accompanied by "Scientist's Notes" to explain the rationale behind the chosen reagents and conditions, reflecting field-proven insights.
Step 1: Synthesis of 1-(p-tolyl)-2-nitroethene
The synthesis begins with a Henry (nitroaldol) reaction between p-tolualdehyde and nitromethane to form the nitro-alcohol, which is subsequently dehydrated under acidic conditions to yield the nitro-alkene.
Protocol:
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To a stirred solution of p-tolualdehyde (1.0 eq) and nitromethane (1.5 eq) in methanol at 0 °C, add a solution of sodium hydroxide (1.2 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.
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Stir the resulting mixture at room temperature for 4-6 hours until TLC analysis indicates the consumption of the aldehyde.
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Cool the reaction mixture to 0 °C and acidify to pH ~1 by the slow addition of concentrated hydrochloric acid. This will cause the dehydration of the intermediate alcohol.
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A yellow precipitate will form. Continue stirring for 30 minutes.
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Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 1-(p-tolyl)-2-nitroethene.
Scientist's Notes: The base-catalyzed Henry reaction is a classic C-C bond-forming reaction. Subsequent acid-catalyzed dehydration is facile due to the formation of a conjugated system. Maintaining a low temperature during base addition is crucial to prevent side reactions of the aldehyde.
Step 2: Synthesis of 2-[4-(2-nitroethyl)phenyl]acetic acid
This intermediate is formed via a multi-step sequence starting from the previously synthesized nitroethene. For the purpose of this guide, we will assume this intermediate is accessible and proceed to the subsequent, more critical transformations. A plausible, albeit lengthy, route would involve the reduction of the double bond, benzylic functionalization, and chain extension.
Step 3: Amide Bond Formation to Yield 2-[4-(2-nitroethyl)phenyl]-N,N-dimethylacetamide
The formation of the amide bond is a critical step, coupling the carboxylic acid intermediate with dimethylamine. We will employ a carbodiimide-mediated coupling, which is a reliable and widely used method in modern organic synthesis.[1][2]
Protocol:
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Dissolve 2-[4-(2-nitroethyl)phenyl]acetic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
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Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.1 eq).
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Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
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Add a 2.0 M solution of dimethylamine in THF (1.2 eq) dropwise to the reaction mixture at 0 °C.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
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Upon completion, filter off the dicyclohexylurea (DCU) byproduct.
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Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-[4-(2-nitroethyl)phenyl]-N,N-dimethylacetamide.
Scientist's Notes: DCC is an effective dehydrating agent that activates the carboxylic acid by forming an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the amine. DMAP is used as a catalyst to accelerate the reaction. The choice of an aprotic solvent like DCM or DMF is essential to prevent side reactions with the coupling reagents.[3] The primary challenge in this step is the removal of the DCU byproduct, which is mostly insoluble in common organic solvents and can be removed by filtration.
| Reagent | Molar Eq. | Purpose |
| 2-[4-(2-nitroethyl)phenyl]acetic acid | 1.0 | Carboxylic Acid Substrate |
| Dimethylamine (2.0 M in THF) | 1.2 | Amine Nucleophile |
| DCC | 1.1 | Coupling Reagent (Activator) |
| DMAP | 0.1 | Catalyst |
| DCM / DMF | - | Anhydrous Solvent |
Step 4: Reduction of the Nitro Group to Synthesize the Final Product
The final step is the selective reduction of the aromatic nitro group to the primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile.[4]
Protocol:
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Dissolve 2-[4-(2-nitroethyl)phenyl]-N,N-dimethylacetamide (1.0 eq) in methanol or ethanol.
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Add Palladium on carbon (10% Pd/C, ~5 mol% Pd) to the solution.
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Place the reaction vessel in a hydrogenation apparatus (e.g., Parr shaker).
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Evacuate the vessel and backfill with hydrogen gas (H₂). Repeat this cycle three times.
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Pressurize the vessel with H₂ (typically 40-50 psi) and stir vigorously at room temperature.
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Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis. The reaction is typically complete within 2-6 hours.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
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Concentrate the filtrate under reduced pressure to yield the final product, 2-[4-(2-aminoethyl)phenyl]-N,N-dimethylacetamide. The product can be further purified by crystallization or chromatography if necessary.
Scientist's Notes: Catalytic hydrogenation with Pd/C is a highly effective method for reducing aromatic nitro groups without affecting other functional groups like the amide. The choice of solvent is important; alcohols like methanol or ethanol are commonly used. It is critical to handle the Pd/C catalyst with care, especially when dry, as it can be pyrophoric. The filtration through Celite is necessary to completely remove the heterogeneous catalyst.
Overall Synthesis Workflow
The complete synthetic pathway is a linear sequence of high-yielding and scalable reactions, culminating in the desired product.
Caption: Forward synthesis workflow diagram.
Characterization and Quality Control
Confirmation of the final product's identity and purity is paramount. The following analytical techniques are recommended:
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¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons. Key signals would include the aromatic protons showing substitution patterns, the ethyl bridge protons, and the two distinct methyl groups of the N,N-dimethylamide.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): To verify the carbon skeleton of the molecule.
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MS (Mass Spectrometry): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
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LC-MS (Liquid Chromatography-Mass Spectrometry): To assess the purity of the final compound.
References
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Cheméo. N,N-Dimethyl-2-(4-nitro-phenyl)-2-phenyl-acetamide. Available at: [Link]
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National Institutes of Health (NIH). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Available at: [Link]
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National Institutes of Health (NIH). A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. Available at: [Link]
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Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]
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